2-aMino-N-(2,2-difluoroethyl)acetaMide hydrochloride

Overview

Description

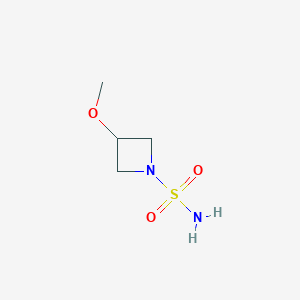

2-Amino-N-(2,2-difluoroethyl)acetamide hydrochloride is a chemical compound with the CAS Number: 1414642-43-5 . It is a powder in physical form and has a molecular weight of 174.58 .

Molecular Structure Analysis

The IUPAC Name for this compound is 2-amino-N-(2,2-difluoroethyl)acetamide hydrochloride . The InChI Code is 1S/C4H8F2N2O.ClH/c5-3(6)2-8-4(9)1-7;/h3H,1-2,7H2,(H,8,9);1H .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 174.58 .Scientific Research Applications

Structural Properties and Intermolecular Interactions

- Structural Analysis : N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, closely related to 2-amino-N-(2,2-difluoroethyl)acetamide hydrochloride, exhibit near 'V' shaped molecular structures. These compounds form 3-D arrays through various intermolecular interactions like N-H...O, N-H...N, N-H...F, and C-H...N hydrogen bonds and C-H...π, C-Cl...π, and C-O...π interactions (Boechat et al., 2011).

Analytical Chemistry and Chromatography

- Chromatographic Analysis : In the study of ω-amino acids, their hydrochlorides, including similar compounds to 2-amino-N-(2,2-difluoroethyl)acetamide hydrochloride, have been silylated with N,O-bis(trimethylsilyl)acetamide for gas chromatography-mass spectrometry. This process allows for the formation of Di-TMS and tri-TMS derivatives, enhancing the chromatographic analysis of amino acids (Mařík et al., 1976).

Synthesis and Chemical Reactions

- Synthesis of Derivatives : A study describes the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, analogs to 2-amino-N-(2,2-difluoroethyl)acetamide hydrochloride. This involves exploring variants in N-acyl, N-alkyl, and amino functions, offering insights into the synthesis of potent compounds with various substitutions (Barlow et al., 1991).

Pharmaceutical Research

- Neuroprotective Properties : 2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride, structurally similar to the compound , has shown potential as a neuroprotective agent. It exhibits efficacy in prolonging the survival time of rodents exposed to hypoxia and protecting neurons from ischemic damage, indicating its potential in treating conditions like stroke and epilepsy (Palmer et al., 1995).

Chemical Analysis and Material Science

- Powder Diffraction Data for Potential Pesticides : Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, similar to 2-amino-N-(2,2-difluoroethyl)acetamide hydrochloride, have been characterized by X-ray powder diffraction. These compounds, being potential pesticides, demonstrate the utility of the compound in material science and agricultural chemistry (Olszewska et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name |

2-amino-N-(2,2-difluoroethyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2N2O.ClH/c5-3(6)2-8-4(9)1-7;/h3H,1-2,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOMHCPXFGMDHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-aMino-N-(2,2-difluoroethyl)acetaMide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-[(morpholin-2-ylmethyl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B1433279.png)

![4-Chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine](/img/structure/B1433280.png)

![1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B1433281.png)

![N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1433296.png)